molecular formula C17H14N2O B11853137 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 77479-33-5

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole

Cat. No.: B11853137
CAS No.: 77479-33-5
M. Wt: 262.30 g/mol
InChI Key: AJUHDQMFWAWTRT-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives

Preparation Methods

The synthesis of 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method includes the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions. This reaction proceeds through a ring-opening strategy and can be carried out without the need for chromatography, making it efficient and practical . Industrial production methods often utilize similar multi-component reactions due to their simplicity and high yield.

Chemical Reactions Analysis

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced . Major products formed from these reactions include different functionalized chromeno-pyrazole derivatives, which can exhibit unique biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole can be compared with other chromeno-pyrazole derivatives. Similar compounds include:

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

77479-33-5

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole

InChI

InChI=1S/C17H14N2O/c1-12-15-11-20-16-10-6-5-9-14(16)17(15)19(18-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

AJUHDQMFWAWTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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